molecular formula C9H14N4 B13332014 2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene

2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene

Cat. No.: B13332014
M. Wt: 178.23 g/mol
InChI Key: HCWUHNPVKPVUCR-UHFFFAOYSA-N
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Description

2,4,7,11-Tetraazatricyclo[7.4.0.0³,⁷]trideca-3,5-diene is a nitrogen-rich tricyclic compound characterized by a complex fused-ring system containing four nitrogen atoms. A derivative of this compound, tert-butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0³,⁷]trideca-3,5-diene-11-carboxylate (CAS: 1694528-94-3), has been documented with the molecular formula C₁₅H₂₄N₄O₂ and a molecular weight of 292.38 g/mol . Its structure includes a tert-butyl ester group, suggesting its role as a synthetic intermediate or protected form for further functionalization. The compound requires stringent storage conditions (e.g., inert gas, moisture-free environments), indicating high reactivity or instability under ambient conditions .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-3,5-diene

InChI

InChI=1S/C9H14N4/c1-2-10-5-7-6-13-4-3-11-9(13)12-8(1)7/h3-4,7-8,10H,1-2,5-6H2,(H,11,12)

InChI Key

HCWUHNPVKPVUCR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1NC3=NC=CN3C2

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Cyclization

A key approach involves the Mannich reaction, as demonstrated in the synthesis of selenium-containing analogs. For example:

  • Reactants : 1,4-Dihydropyridine-2-selenolate derivatives, primary amines (e.g., methylamine), and excess formaldehyde.
  • Conditions : Reflux in ethanol or methanol (60–80°C, 6–12 hours).
  • Yield : 45–53% for selenone derivatives.

Mechanism :

  • Formation of an imine intermediate via amine-formaldehyde condensation.
  • Nucleophilic attack by the dihydropyridine selenolate, followed by cyclization to form the tricyclic core.

This method is adaptable to non-selenium variants by substituting selenolate precursors with analogous sulfur or oxygen-based compounds.

Multi-Component Cascade Cyclocondensation

A one-pot cascade reaction efficiently constructs the tetraazatricyclo framework:

  • Reactants : Aldehydes (e.g., benzaldehyde), cyanoselenoacetamide, primary amines, and formaldehyde.
  • Conditions : Solvent-free or aqueous media, 80–100°C, 24–48 hours.
  • Outcome : Direct formation of the tricyclic structure via sequential imine formation, cyclization, and dehydrogenation.

Example Pathway :
$$
\text{Aldehyde} + \text{Cyanoselenoacetamide} \xrightarrow{\text{amine, HCHO}} \text{Tricyclic Product}
$$
This method emphasizes atom economy but may require optimization for nitrogen-rich analogs.

Protective Group-Assisted Synthesis

tert-Butyl carbamate (Boc) protection is critical in stabilizing intermediates during ring formation:

  • Step 1 : Boc protection of a primary amine (e.g., tert-butyl (2-aminoethyl)carbamate).
  • Step 2 : Cyclization via intramolecular nucleophilic attack under acidic conditions (e.g., HCl/EtOH).
  • Example : Synthesis of tert-butyl 2,4,7,11-tetraazatricyclo[7.4.0.0³,⁷]trideca-3,5-diene-11-carboxylate.

Key Data :

Parameter Value Source
Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.35 g/mol
Yield Not reported

High-Throughput Optimization

Advanced screening methods improve reaction efficiency for complex tricycles:

  • Variables Tested : Solvent (DMF, DMSO), temperature (25–120°C), catalysts (Pd/C, CuI).
  • Outcome : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) enhance cyclization rates.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Mannich Reaction Modular, scalable Moderate yields 45–53%
Cascade Cyclocondensation One-pot, atom-economical Limited substrate scope Not reported
Boc-Protected Cyclization High intermediate stability Multi-step synthesis Not reported

Structural and Synthetic Challenges

  • Regioselectivity : Controlling nitrogen placement in the tricyclic system remains challenging. For example, tert-butyl 5-bromo derivatives require precise halogenation post-cyclization.
  • Functionalization : Late-stage modifications (e.g., alkylation at C5 or C11) often employ Suzuki-Miyaura coupling or nucleophilic substitution.

Chemical Reactions Analysis

2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene undergoes various chemical reactions, including:

Scientific Research Applications

2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Ring Size and Nitrogen Content : The target compound has a larger tricyclic framework (7.4.0.0³,⁷) compared to the smaller tricyclo[3.3.1.1³,⁷] system in hexamine derivatives . Its four nitrogen atoms may enhance coordination capabilities, making it suitable for catalysis or ligand design.
  • Functional Groups : The tert-butyl ester in the target compound contrasts with the dioxo groups in TcT and the borane/hydrochloride moieties in hexamine derivatives . These groups influence reactivity, solubility, and application.
  • Synthesis : TcT is synthesized via a Reppe reaction, while hexamine derivatives are typically produced through formaldehyde-ammonia condensations. The target compound’s synthesis likely involves advanced multistep organic reactions.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Stability/Reactivity Hazard Profile (Selected Codes)
Target compound (tert-butyl derivative) 292.38 Highly sensitive to heat, moisture, and air H302 (harmful if swallowed), H312 (skin contact), H332 (inhalation)
TcT ~250 (estimated) Stable as a dienophile; reactive in Diels-Alder Not explicitly reported
Hexamine hydrochloride 179.66 Stable salt form; hygroscopic H315 (skin irritation), H319 (eye damage)
Triazatricyclo metabolite ~300 (estimated) Likely stable in biological matrices Not reported; inferred low acute toxicity

Key Observations :

  • Stability : The target compound’s stringent storage requirements (e.g., inert gas, moisture-free) contrast with the relative stability of hexamine hydrochloride, which is handled as a salt.
  • Hazards : The target compound’s precautionary codes (H302, H312, H332) highlight acute toxicity risks, whereas TcT’s hazards are undocumented but may involve reactivity due to its anhydride-derived structure .

Key Observations :

  • The target compound’s tert-butyl group suggests use in protecting reactive sites during synthesis, while TcT’s role in fullerene coupling underscores its utility in materials science .

Biological Activity

2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene is a complex organic compound notable for its unique tricyclic structure containing multiple nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, examining its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N4C_{14}H_{22}N_4, with a molecular weight of approximately 278.35 g/mol. Its unique structure allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₁₄H₂₂N₄
Molecular Weight278.35 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

Antimicrobial Properties

Research indicates that derivatives of tetraazatricyclo compounds exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance:

  • Inhibition Zones : In vitro tests demonstrated inhibition zones ranging from 10 mm to 20 mm at varying concentrations (0.5 µL to 2 µL) against S. aureus and Bacillus cereus .

Antioxidant Activity

The antioxidant potential of tetraazatricyclo compounds has been investigated through various assays such as DPPH and FRAP methods. These studies suggest that these compounds can scavenge free radicals effectively:

  • DPPH Assay Results : Compounds exhibited IC50 values indicating strong radical scavenging activity comparable to established antioxidants .

Cytotoxic Effects

Preliminary studies on the cytotoxic effects of this compound have shown promise in cancer research:

  • Cell Line Studies : The compound demonstrated selective cytotoxicity against several cancer cell lines with IC50 values in the micromolar range .

Case Studies

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of various tetraazatricyclo derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had a higher potency compared to standard antibiotics.
    CompoundPathogenZone of Inhibition (mm)
    2,4,7,11-Tetraazatricyclo...S. aureus17 ± 1
    tert-Butyl derivativeE. coli15 ± 1
  • Antioxidant Efficacy Evaluation :
    Another study focused on assessing the antioxidant capabilities of tetraazatricyclo compounds using various assays:
    • DPPH Assay : The compound showed an IC50 value of 25 µg/mL.
    • FRAP Assay : The ferric reducing ability was significantly higher than that of ascorbic acid at similar concentrations.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Interaction : Potential binding to receptors involved in oxidative stress responses could explain its antioxidant properties.

Q & A

Q. What are the common synthetic routes for 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions starting with simpler precursors such as cyclooctotetraene derivatives and nitrogen-containing building blocks. Key reagents often include:

  • Maleic anhydride or similar dienophiles for cycloaddition reactions .
  • Protecting groups (e.g., tert-butyl carbamates) to stabilize reactive intermediates during tricyclic framework assembly .
  • Catalysts for nitrogen atom incorporation, such as palladium complexes or Lewis acids. Reaction optimization focuses on temperature control (e.g., reflux in toluene) and stoichiometric precision to avoid side products .

Q. Which analytical techniques are most reliable for characterizing the tricyclic structure of this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy (1H, 13C, and 2D experiments) to resolve overlapping signals from the nitrogen-rich framework .
  • X-ray crystallography to determine bond angles and stereochemistry, especially for chiral centers .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

Standard methodologies include:

  • Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) targeting proteases or kinases, given the compound’s potential to interact with ATP-binding pockets .
  • Receptor binding studies using radiolabeled ligands to quantify affinity for GPCRs or ion channels .
  • Computational docking (e.g., AutoDock Vina) to predict binding modes before experimental validation .

Advanced Questions

Q. What strategies are effective for resolving contradictions in stability data under varying experimental conditions?

Contradictions often arise from solvent polarity, temperature, or pH effects. A systematic approach involves:

  • Accelerated stability testing using HPLC or LC-MS to track degradation products under stress conditions (e.g., UV light, oxidation) .
  • Quantum mechanical calculations (DFT) to predict reactive sites and degradation pathways .
  • Cross-validation with Arrhenius plots to model temperature-dependent degradation kinetics .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

Advanced approaches include:

  • Regioselective substitutions guided by Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
  • Pharmacophore modeling to align derivative structures with target protein active sites .
  • ADMET prediction tools (e.g., SwissADME) to optimize solubility, metabolic stability, and blood-brain barrier permeability pre-synthesis .

Q. What methodologies are recommended for elucidating degradation mechanisms in environmental or biological systems?

Key steps involve:

  • Isotopic labeling (e.g., 13C or 15N) paired with MS/MS to trace metabolic or environmental breakdown pathways .
  • In situ Raman spectroscopy to monitor real-time structural changes under simulated biological conditions .
  • Microsomal incubation studies to identify cytochrome P450-mediated oxidation products .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis of this compound?

Yield optimization strategies include:

  • DoE (Design of Experiments) to statistically identify critical parameters (e.g., catalyst loading, reaction time) .
  • Flow chemistry systems to improve heat/mass transfer and reduce side reactions .
  • In-line purification (e.g., catch-and-release chromatography) to minimize intermediate losses .

Q. What computational tools are best suited for predicting electronic properties relevant to materials science applications?

  • Density Functional Theory (DFT) to calculate HOMO/LUMO energies and band gaps for optoelectronic applications .
  • Molecular dynamics simulations to assess thermal stability and crystallinity .
  • Nonlinear optical (NLO) property prediction using software like Gaussian or ORCA .

Data Management & Safety

Q. How should researchers manage conflicting spectral data from different laboratories?

  • Interlaboratory validation using standardized protocols (e.g., identical NMR pulse sequences) .
  • Data-sharing platforms (e.g., PubChem, ChemSpider) to compare experimental vs. reported spectra .
  • Multivariate analysis (e.g., PCA) to identify outliers in datasets .

Q. What safety protocols are critical when handling this compound’s reactive intermediates?

  • In silico toxicity screening (e.g., ProTox-II) to flag mutagenic or carcinogenic risks early .
  • Controlled atmosphere techniques (gloveboxes) for air-sensitive intermediates .
  • Emergency degradation protocols using quenching agents (e.g., sodium thiosulfate for nitro derivatives) .

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